
6-Isopropylpyridin-3-amine
カタログ番号 B1356704
CAS番号:
405103-02-8
分子量: 136.19 g/mol
InChIキー: XYGFISRAXLLACA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
6-Isopropylpyridin-3-amine is a heterocyclic compound that contains a pyridine ring substituted at positions 3 and 6 with an amino group and an isopropyl group respectively . It is not commonly found in nature and is usually synthesized in the laboratory.
Molecular Structure Analysis
The molecular formula of 6-Isopropylpyridin-3-amine is C8H12N2 . It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .Physical And Chemical Properties Analysis
6-Isopropylpyridin-3-amine is a white powder with a melting point of 102-105 °C. It is soluble in organic solvents such as methanol, ethanol, and dimethylformamide but is not soluble in water.科学的研究の応用
Synthesis and Structure in Complex Chemistry
- 6-Isopropylpyridin-3-amine is utilized in the synthesis of aminopyridinato-stabilized (amido)lanthanide complexes, contributing to the understanding of the structure and reactivity of these compounds (Döring & Kempe, 2009).
Photoredox Catalysis
- This compound plays a role in metal-free photoredox strategies for forming C(sp3)–C(sp) and C(sp3)–C(sp2) bonds, indicating its potential in redox-activated primary amine derivatives synthesis (Ociepa, Turkowska, & Gryko, 2018).
Chiroptical Properties Study
- Research on derivatives of 5 and 6-membered cyclic amines, including 3-isopropylpyridin-3-amine, has provided insights into their chiroptical properties, which is significant for stereochemical analysis (Bettoni & Cellucci, 1982).
Coordination Chemistry
- 6-Isopropylpyridin-3-amine is involved in the formation of Schiff-base complexes with metals like cadmium, contributing to the exploration of coordination geometries and bonding interactions (Keypour, Salehzadeh, Pritchard, & Parish, 2000).
Polymerization Processes
- It serves as a stabilizing agent in the polymerization of vinyl monomers, demonstrating its utility in living cationic polymerization (Higashimura, Okamoto, Kishimoto, & Aoshima, 1989).
Photophysics and DFT Study in Platinum Complexes
- The compound is significant in the synthesis and study of phosphorescent platinum complexes, offering insights into the nature of electronic transitions and light emission properties (Harris, Vezzu, Bartolotti, Boyle, & Huo, 2013).
Gas Phase Study of Nucleobase Radicals
- 6-Isopropylpyridin-3-amine is used in the study of nucleobase radicals, which is crucial for understanding chemical interactions in the gas phase (Wolken & Tureček, 1999).
Design and Synthesis in Macrocycle Chemistry
- This amine plays a role in the synthesis of macrocyclic ligands incorporating the pyridine moiety, which is important for the development of selective metal ion transportation and separation (Rezaeivala & Keypour, 2014).
Safety and Hazards
特性
IUPAC Name |
6-propan-2-ylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6(2)8-4-3-7(9)5-10-8/h3-6H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGFISRAXLLACA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591292 | |
| Record name | 6-(Propan-2-yl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Isopropylpyridin-3-amine | |
CAS RN |
405103-02-8 | |
| Record name | 6-(Propan-2-yl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(propan-2-yl)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details


2-Isopropyl-5-nitro-pyridine (1.30 g, 7.82 mmol) was dissolved in methyl alcohol (20 mL), and Raney Ni (0.25 g) was added. The mixture was stirred under H2 (1 atm) at room temperature for 2 h. The catalyst was filtered off, and the filtrate was concentrated under vacuum to give 2-isopropyl-5-amino-pyridine (E-9) (0.55 g, 52%). 1H NMR (CDCl3) δ 8.05 (s, 1H), 6.93-6.99 (m, 2H), 3.47 (br s, 2H), 2.92-3.02 (m, 1H), 1.24-1.26 (m, 6H). ESI-MS 137.2 m/z (MH+).



Yield
52%
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

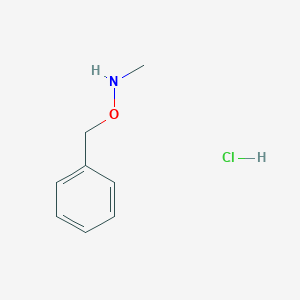


![5,12-dibutylquinolino[2,3-b]acridine-7,14(5H,12H)-dione](/img/structure/B1356633.png)

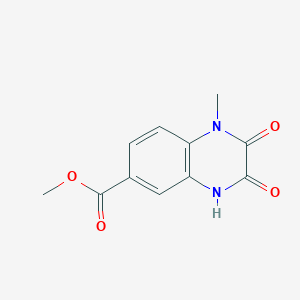
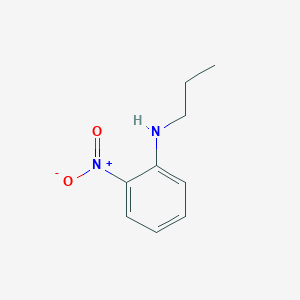
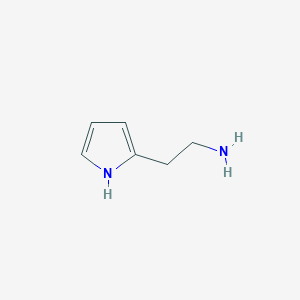

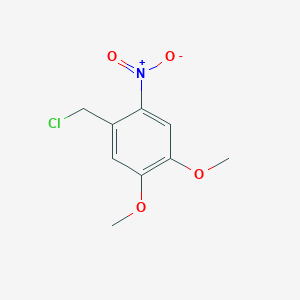

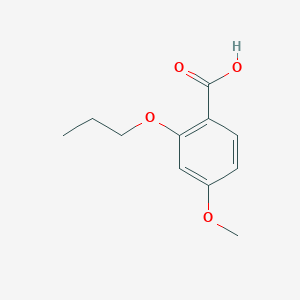
![4-[(2-Methylpropyl)sulfanyl]benzaldehyde](/img/structure/B1356650.png)
